Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate
CAS No.:
Cat. No.: VC18283959
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3O2 |
|---|---|
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | methyl 3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoate |
| Standard InChI | InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16-4)7-14-6-5-12-9(14)3/h5-6,8,10,13H,7H2,1-4H3 |
| Standard InChI Key | PLMPLBFRNXCZSK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN1CC(C(=O)OC)NC(C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a central propanoate backbone substituted at the second carbon with an isopropylamino group (-NH-CH(CH₃)₂) and at the third carbon with a 2-methyl-1H-imidazol-1-yl group. The methyl ester (-COOCH₃) at the first carbon completes the structure . Key structural attributes include:
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Imidazole ring: A five-membered aromatic ring with two nitrogen atoms, methyl-substituted at the 2-position.
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Isopropylamino group: A secondary amine contributing to basicity and potential hydrogen-bonding interactions.
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Ester functionality: Enhances solubility in organic solvents and influences metabolic stability .
The IUPAC name, methyl 3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoate, reflects this arrangement.
Spectroscopic and Computational Data
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NMR: Protons on the imidazole ring resonate between δ 6.8–7.8 ppm, while the isopropylamino group’s methine proton appears near δ 3.5–4.0 ppm.
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IR: Stretching vibrations for N-H (≈3300 cm⁻¹), C=O (≈1720 cm⁻¹), and aromatic C-N (≈1600 cm⁻¹) are characteristic .
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Mass Spectrometry: The molecular ion peak at m/z 225.29 confirms the molecular weight, with fragmentation patterns dominated by loss of the isopropylamino group (-59 Da) .
Synthesis and Preparation
Optimization Challenges
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Regioselectivity: Competing N1 vs. N3 alkylation of imidazole necessitates careful control of reaction conditions.
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Purity: Byproducts such as di-alkylated imidazoles or hydrolyzed esters require chromatographic removal .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃); poorly soluble in water.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic media due to the ester group .
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Decomposes >200°C | |
| LogP (Octanol-Water) | Estimated 1.2–1.5 | |
| pKa (Imidazole NH) | ~7.1 (similar to histidine) |
Reactivity and Functionalization
Electrophilic Substitution
The imidazole ring undergoes electrophilic substitution at the 4- or 5-positions under nitration or halogenation conditions, though such derivatives are unreported for this compound .
Ester Hydrolysis
The methyl ester can be hydrolyzed to the carboxylic acid using LiOH or NaOH, enabling further derivatization (e.g., amide formation) .
Comparative Analysis with Related Compounds
Research Challenges and Future Directions
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Synthetic Scalability: Current routes suffer from moderate yields; flow chemistry or microwave-assisted methods could improve efficiency .
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Biological Profiling: No data exist on toxicity, pharmacokinetics, or target binding—critical gaps for pharmaceutical development .
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Materials Applications: Exploration of metal-organic frameworks (MOFs) using this ligand remains untapped .
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